![molecular formula C20H23N3O3 B11563805 (3E)-N-(2-methoxy-5-methylphenyl)-3-[2-(phenylacetyl)hydrazinylidene]butanamide](/img/structure/B11563805.png)
(3E)-N-(2-methoxy-5-methylphenyl)-3-[2-(phenylacetyl)hydrazinylidene]butanamide
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Overview
Description
(3E)-N-(2-METHOXY-5-METHYLPHENYL)-3-[(2-PHENYLACETAMIDO)IMINO]BUTANAMIDE is a complex organic compound with a unique structure that includes methoxy, methyl, phenyl, and acetamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(2-METHOXY-5-METHYLPHENYL)-3-[(2-PHENYLACETAMIDO)IMINO]BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups under controlled conditions. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures ensures the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(2-METHOXY-5-METHYLPHENYL)-3-[(2-PHENYLACETAMIDO)IMINO]BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like water radical cations.
Reduction: Reduction reactions can be facilitated by reagents such as organolithium compounds.
Substitution: Substitution reactions, particularly involving aromatic rings, can be carried out using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as organolithium compounds, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quaternary ammonium cations, while reduction can produce various reduced intermediates
Scientific Research Applications
(3E)-N-(2-METHOXY-5-METHYLPHENYL)-3-[(2-PHENYLACETAMIDO)IMINO]BUTANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-N-(2-METHOXY-5-METHYLPHENYL)-3-[(2-PHENYLACETAMIDO)IMINO]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Glucanase: An enzyme that breaks down polysaccharides.
Uniqueness
(3E)-N-(2-METHOXY-5-METHYLPHENYL)-3-[(2-PHENYLACETAMIDO)IMINO]BUTANAMIDE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H23N3O3 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
(3E)-N-(2-methoxy-5-methylphenyl)-3-[(2-phenylacetyl)hydrazinylidene]butanamide |
InChI |
InChI=1S/C20H23N3O3/c1-14-9-10-18(26-3)17(11-14)21-19(24)12-15(2)22-23-20(25)13-16-7-5-4-6-8-16/h4-11H,12-13H2,1-3H3,(H,21,24)(H,23,25)/b22-15+ |
InChI Key |
PTFUSNUXCKKUFJ-PXLXIMEGSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C/C(=N/NC(=O)CC2=CC=CC=C2)/C |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC(=NNC(=O)CC2=CC=CC=C2)C |
Origin of Product |
United States |
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